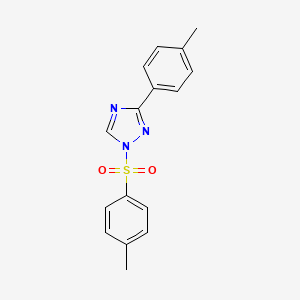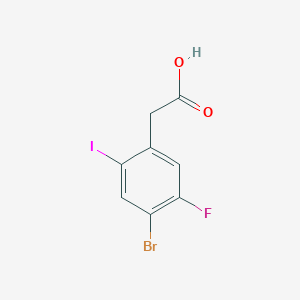
4-Bromo-5-fluoro-2-iodophenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-fluoro-2-iodophenylacetic acid is an organic compound with the molecular formula C8H5BrFIO2 This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenylacetic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-iodophenylacetic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of phenylacetic acid derivatives, followed by selective bromination, fluorination, and iodination under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and solvents to ensure high yield and purity. The process often requires stringent control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-5-fluoro-2-iodophenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
4-Bromo-5-fluoro-2-iodophenylacetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-fluoro-2-iodophenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The presence of halogen atoms can enhance its reactivity and binding affinity, making it a valuable compound in drug discovery and development.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-fluorophenylacetic acid
- 5-Fluoro-2-iodophenylacetic acid
- 4-Iodo-5-bromophenylacetic acid
Comparison: 4-Bromo-5-fluoro-2-iodophenylacetic acid is unique due to the presence of three different halogen atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds with fewer halogens, it may exhibit enhanced properties such as increased binding affinity, higher reactivity in substitution reactions, and greater potential for use in diverse applications.
Propriétés
Formule moléculaire |
C8H5BrFIO2 |
|---|---|
Poids moléculaire |
358.93 g/mol |
Nom IUPAC |
2-(4-bromo-5-fluoro-2-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrFIO2/c9-5-3-7(11)4(1-6(5)10)2-8(12)13/h1,3H,2H2,(H,12,13) |
Clé InChI |
QZJRIYGWJUCFBI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Br)I)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




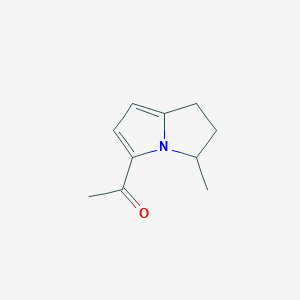
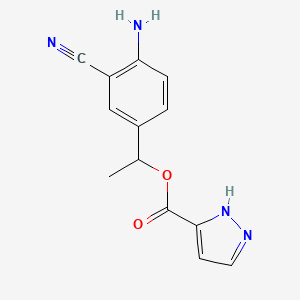

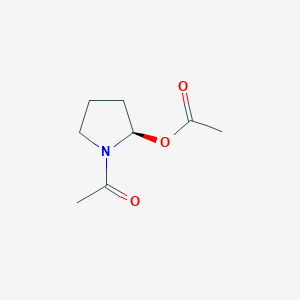
![7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12869428.png)
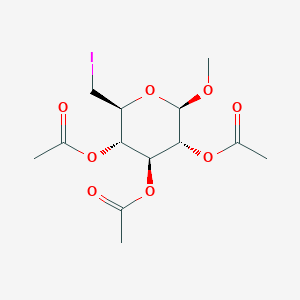
![4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
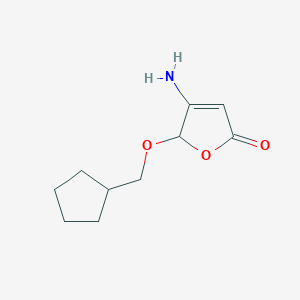
![3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869458.png)
![2-(Chloromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12869466.png)
